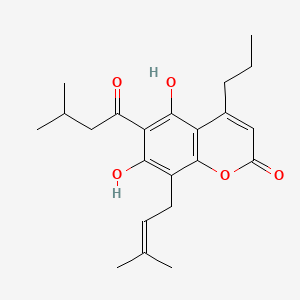![molecular formula C24H21N3O4 B1242800 2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)
2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-N-[1-(2-furanyl)ethylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Pharmacological Properties
- The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound related to the chemical , have been studied for their pharmacological properties. Specifically, the 4-(4-hydroxy-3-methoxyphenyl) derivative showed anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Crystal Structure Analysis
- Research on the crystal structure of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, a compound structurally related to the chemical , highlights its complex crystalline characteristics. This includes the overlapping of atoms in the fused-ring system and its helical chain structure (Asiri et al., 2011).
Antibacterial Activity
- A study on N-Substituted Piperazinyl Quinolones, which share a similar quinoline structure, revealed that compounds with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring demonstrated comparable antibacterial activity against staphylococci to reference drugs like norfloxacin and ciprofloxacin (Foroumadi et al., 1999).
Cytotoxic Activity
- A derivative of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione was synthesized and tested for its cytotoxic activity against various cancer cell lines. Some derivatives exhibited potent cytotoxicity, with IC(50) values less than 10 nM (Deady et al., 2003).
Antimicrobial Evaluation
- Quinoline derivatives, including those with a 4-methoxyphenyl component, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains (Kumar et al., 2021).
Propiedades
Nombre del producto |
2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide |
|---|---|
Fórmula molecular |
C24H21N3O4 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-15(22-9-6-12-31-22)26-27-24(28)19-14-21(25-20-8-5-4-7-17(19)20)18-11-10-16(29-2)13-23(18)30-3/h4-14H,1-3H3,(H,27,28)/b26-15+ |
Clave InChI |
OZFXSCQWJJTUKH-CVKSISIWSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)/C4=CC=CO4 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)C4=CC=CO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



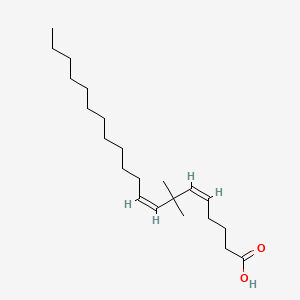
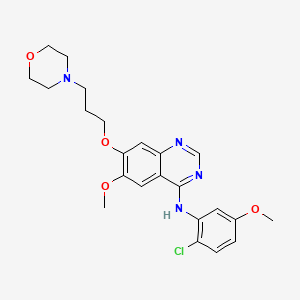
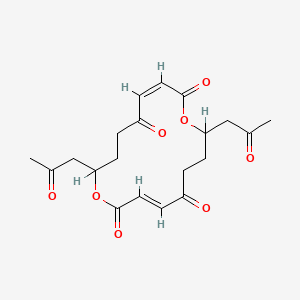
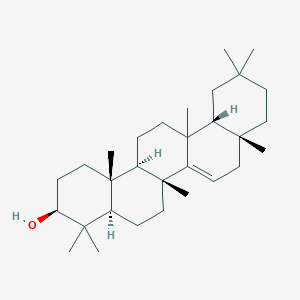
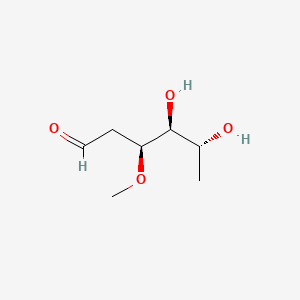
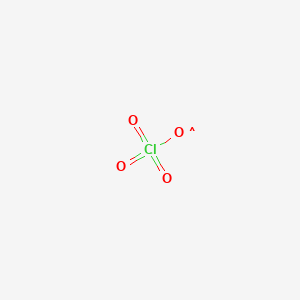
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
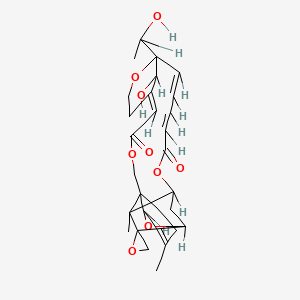
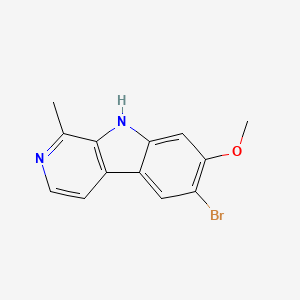
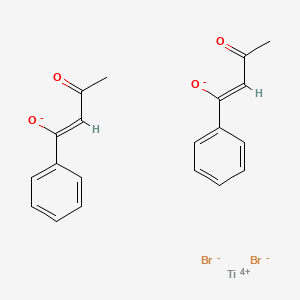
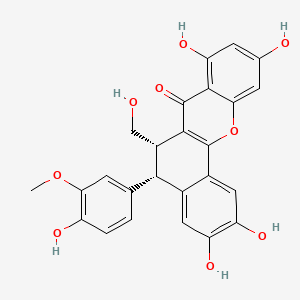
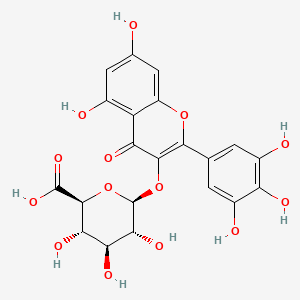
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
